The provided literature highlights the use of (3S,4R)-1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine in the synthesis of a TrkA kinase inhibitor. [] TrkA is a receptor tyrosine kinase involved in various cellular processes, including pain perception, cell growth, and survival. Inhibitors of TrkA have shown potential as therapeutic agents for treating conditions such as pain, cancer, and inflammatory diseases. []
Related Compounds
1. PF-04455242Compound Description: PF-04455242 (2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine) is a novel κ-opioid receptor (KOR) antagonist. It displays high affinity for the human KOR (3 nM) and exhibits selectivity over μ-opioid receptors (MORs) and δ-opioid receptors. PF-04455242 effectively blocks both KOR and MOR agonist-induced analgesia in rats. Furthermore, PF-04455242 has been demonstrated to reduce spiradoline-induced elevation of plasma prolactin, suggesting its potential for treating depression and addiction disorders. [] Relevance: PF-04455242 contains a pyrrolidine ring, similar to (3S,4R)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine. Although PF-04455242 does not contain an imidazole ring, its pyrrolidine ring is substituted with a sulfonylbiphenyl moiety, potentially contributing to its interaction with KOR. []
2. RTI-5989-97Compound Description: RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide] is a κ-opioid receptor antagonist that has a long duration of action. This extended duration is attributed to its activation of c-Jun N-terminal kinase (JNK) 1. []Relevance: Like (3S,4R)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine, RTI-5989-97 features a substituted amine group and a heterocyclic ring system. The presence of a piperidine ring in RTI-5989-97, instead of a pyrrolidine ring, suggests that variations in the size and substitution of the heterocyclic ring can impact the pharmacological properties, particularly the duration of action, potentially through interaction with JNK1. []
3. (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)Compound Description: JDTic is another example of a long-acting κ-opioid receptor antagonist. Similar to RTI-5989-97, its extended duration of action is linked to the activation of JNK1. []Relevance: Both JDTic and (3S,4R)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine share a substituted amine group and a heterocyclic ring system. JDTic features a piperidine ring, suggesting that substituting the pyrrolidine ring in (3S,4R)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine with a piperidine ring might lead to κ-opioid receptor antagonists with a longer duration of action, possibly due to their ability to activate JNK1. []
4. N-[2-(1H-imidazol-4-yl)ethyl]-3-[4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propan-1-amineCompound Description: This compound serves as a lead structure for the development of histamine H4 receptor agonists. It exhibits high affinity (Ki = 2.3 nM) and potency (EC50 = 5.5 nM) for the human H4 receptor. []Relevance: This compound shares a striking structural similarity with (3S,4R)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine. Both compounds contain an imidazole ring linked to an amino group by an ethyl chain. The main difference is the presence of a benzimidazole moiety attached to the propyloxy chain in this lead structure, which could be the key to its H4 receptor agonist activity. This comparison suggests that incorporating similar structural features, such as a benzimidazole unit, could be explored to develop novel (3S,4R)-1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine derivatives with potential H4 receptor activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Benzoic acid (17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) ester is a steroid. It derives from a hydride of an estrane.